An In-depth Technical Guide to the Chemical Structure and Properties of Epilactose
An In-depth Technical Guide to the Chemical Structure and Properties of Epilactose
Introduction
Epilactose, a disaccharide epimer of lactose, is a subject of growing interest within the scientific community, particularly for its potential applications in the food and pharmaceutical industries.[1] Chemically known as 4-O-β-D-galactopyranosyl-D-mannose, it is a rare sugar found in small quantities in heat-treated milk.[2] Unlike its abundant isomer, lactose, epilactose is a non-digestible carbohydrate, a characteristic that allows it to function as a prebiotic.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of epilactose. It also delves into its biological significance as a modulator of gut microbiota.
Chemical Structure of Epilactose
Epilactose is a disaccharide composed of a galactose monosaccharide unit linked to a mannose monosaccharide unit. The linkage occurs between the anomeric carbon (C1) of the β-D-galactose and the hydroxyl group on the fourth carbon (C4) of the D-mannose, forming a β-1,4-glycosidic bond. The key structural difference between epilactose and lactose lies in the stereochemistry of the glucose subunit. In lactose, the galactose is linked to glucose, whereas in epilactose, it is linked to mannose, which is a C-2 epimer of glucose.
Caption: Chemical structure of epilactose (4-O-β-D-galactopyranosyl-D-mannose).
Physicochemical Properties
A summary of the key physicochemical properties of epilactose is presented in the table below. This data is essential for researchers working on its purification, formulation, and application.
| Property | Value | Reference(s) |
| Systematic Name | 4-O-β-D-galactopyranosyl-D-mannose | [4][5] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][4][6] |
| Molecular Weight | 342.30 g/mol | [1][4][6] |
| Appearance | White solid | [5] |
| Specific Rotation [α] | +25.3° (c = 0.2 in water) | [7] |
| Solubility | Slightly soluble in water and methanol | [7] |
| CAS Number | 50468-56-9 | [4][5] |
Experimental Protocols
Enzymatic Synthesis of Epilactose from Lactose
Epilactose can be efficiently synthesized from lactose through enzymatic conversion using cellobiose 2-epimerase. This method is preferred over chemical synthesis due to its high specificity and milder reaction conditions.
Objective: To produce epilactose from lactose using cellobiose 2-epimerase.
Materials:
-
Cellobiose 2-epimerase (e.g., from Ruminococcus albus or Caldicellulosiruptor saccharolyticus)[8][9]
-
Lactose solution (e.g., 50 g/L)[9]
-
Reaction buffer (optimal pH for the specific enzyme, e.g., pH 7.5)[9]
-
Stirred reaction vessel
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 80°C for C. saccharolyticus CE)[9]
Protocol:
-
Prepare a solution of lactose in the reaction buffer at the desired concentration.
-
Preheat the lactose solution to the optimal reaction temperature for the cellobiose 2-epimerase.
-
Add the cellobiose 2-epimerase to the lactose solution to initiate the reaction. The enzyme/substrate ratio can be optimized to control the product yield.[10]
-
Maintain the reaction at the optimal temperature with constant stirring.
-
Monitor the reaction progress over time by taking samples periodically and analyzing them via HPLC.
-
The reaction will yield a mixture of epilactose, remaining lactose, and potentially lactulose, depending on the enzyme used.[9]
Purification of Epilactose
A multi-step protocol is required to purify epilactose from the reaction mixture.[8]
Objective: To purify epilactose from the enzymatic reaction mixture.
Protocol:
-
Lactose Removal by Crystallization: Cool the reaction mixture to a low temperature (e.g., 6°C) for an extended period (e.g., 72 hours) to crystallize out a significant portion of the unreacted lactose.[3]
-
Hydrolysis of Residual Lactose: Treat the supernatant with β-galactosidase to hydrolyze the remaining lactose into glucose and galactose.
-
Monosaccharide Digestion: Utilize yeast (e.g., Saccharomyces cerevisiae) to ferment and remove the monosaccharides (glucose and galactose) from the mixture.
-
Column Chromatography: Perform column chromatography, such as with a Na-form cation exchange resin or semi-preparative HPLC with ligand-exchange chromatography, to separate epilactose from other components, yielding a high-purity product.[8][11]
HPLC Analysis of Epilactose
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of epilactose.
Objective: To separate and quantify epilactose from a mixture containing lactose and lactulose.
Instrumentation and Conditions:
-
Column: Shodex VG-50 4E (amino HILIC column)[12]
-
Mobile Phase: Acetonitrile/Methanol/Water (75/20/5, v/v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 40°C[12]
-
Detector: Refractive Index (RI) detector[12]
-
Injection Volume: 5 µL[12]
Protocol:
-
Prepare standards of epilactose, lactose, and lactulose, as well as the sample for analysis, dissolved in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample onto the column.
-
Record the chromatograms. The typical elution order is lactulose, followed by epilactose, and then lactose.[12]
-
Quantify the amount of epilactose in the sample by comparing the peak area to a calibration curve generated from the standards.
Caption: Experimental workflow for the HPLC analysis of epilactose.
Biological Significance and Signaling Pathway
Epilactose is recognized for its prebiotic properties, meaning it selectively stimulates the growth and activity of beneficial bacteria in the gut.[13][14] This modulation of the gut microbiota can lead to several health benefits.
Upon reaching the colon undigested, epilactose is fermented by specific gut bacteria, such as Bifidobacteria and butyrate-producing bacteria.[3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), most notably butyrate. Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory effects and play a role in maintaining gut barrier function. Furthermore, epilactose has been observed to inhibit the conversion of primary bile acids to secondary bile acids, which are implicated as promoters of colon cancer. The increase in SCFAs is also linked to enhanced absorption of minerals like calcium and iron.
Caption: Prebiotic signaling pathway of epilactose in the human colon.
References
- 1. Epilactose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Recent advances on physiological functions and biotechnological production of epilactose. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Epilactose | 50468-56-9 | Benchchem [benchchem.com]
- 4. Epilactose | C12H22O11 | CID 128037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. usbio.net [usbio.net]
- 8. Practical preparation of epilactose produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction conditions for the isomerization and epimerization of lactose with a mutant cellobiose 2-epimerase [sic.vriic.usach.cl]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
